molecular formula C25H20ClFN2O4 B15041123 4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide

4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide

Cat. No.: B15041123
M. Wt: 466.9 g/mol
InChI Key: KYEDUPXJHYBACL-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, a fluorophenyl group, a dioxopyrrolidinyl group, and a methoxybenzyl group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(4-fluorophenyl)butan-1-one
  • 4-chloro-4’-fluorobutyrophenone
  • 4-(4-chlorophenyl)-4-hydroxypiperidine

Uniqueness

Compared to similar compounds, 4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H20ClFN2O4

Molecular Weight

466.9 g/mol

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C25H20ClFN2O4/c1-33-21-12-2-16(3-13-21)15-28(24(31)17-4-6-18(26)7-5-17)22-14-23(30)29(25(22)32)20-10-8-19(27)9-11-20/h2-13,22H,14-15H2,1H3

InChI Key

KYEDUPXJHYBACL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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